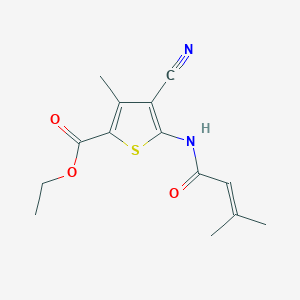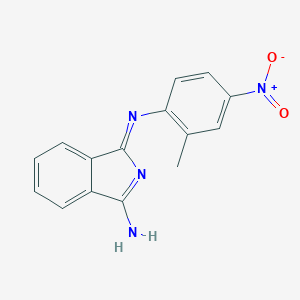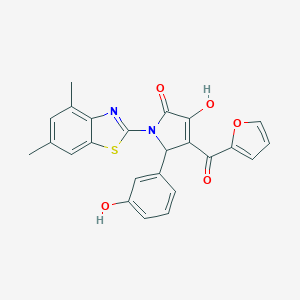
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as BPP-1, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is not fully understood, but it is believed to involve the formation of a complex with copper ions. The complex is thought to interfere with copper-dependent processes in cells, leading to changes in cellular function and metabolism. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can reduce oxidative stress and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its selectivity for copper ions, which makes it a useful tool for studying copper-dependent processes in cells and tissues. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One area of interest is the development of new fluorescent probes based on the structure of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide for the detection of other metal ions. Another area of research is the investigation of the potential therapeutic applications of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in the treatment of diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide and its effects on cellular function and metabolism.
Méthodes De Synthèse
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-butoxybenzaldehyde with 2-methoxyethylamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. The yield of the reaction is around 60%, and the purity of the compound can be increased using column chromatography.
Applications De Recherche Scientifique
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have potential use in several scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to selectively bind to copper ions, and the resulting complex emits a strong fluorescence signal. This property makes (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide a useful tool for studying copper ion homeostasis in cells and tissues.
Propriétés
Nom du produit |
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-3-4-12-20-15-8-5-14(6-9-15)7-10-16(18)17-11-13-19-2/h5-10H,3-4,11-13H2,1-2H3,(H,17,18)/b10-7+ |
Clé InChI |
YZSXYHKQIJFKGW-JXMROGBWSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NCCOC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCCOC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)

![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)

![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)


![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)